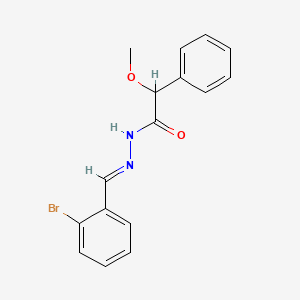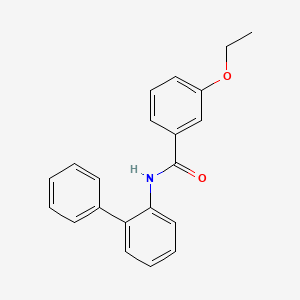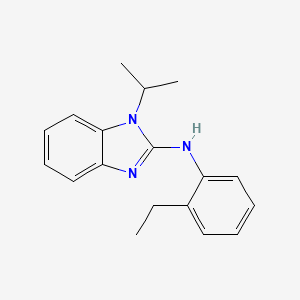![molecular formula C15H15N3O B5786563 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been used to investigate various cellular signaling pathways.
Mecanismo De Acción
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile inhibits the JAK/STAT pathway by binding to the ATP-binding site of JAK kinases, which prevents the phosphorylation and activation of STAT proteins. This leads to the downregulation of downstream signaling pathways and the inhibition of cellular processes that are regulated by the JAK/STAT pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and experimental systems. It has been reported to inhibit cell growth and induce apoptosis in cancer cells, suppress inflammation in immune cells, and modulate neuronal function in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile in lab experiments is its high potency and specificity for the JAK/STAT pathway. It can be used at low concentrations to selectively inhibit this pathway without affecting other cellular processes. However, one limitation is that it may have off-target effects on other kinases and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of 1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile in scientific research. One area of interest is the development of new analogs and derivatives of this compound that have improved potency and selectivity for the JAK/STAT pathway. Another area of interest is the investigation of the role of the JAK/STAT pathway in different diseases and physiological processes, and the development of new therapeutic strategies that target this pathway. Additionally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the complex interactions between different signaling pathways in cells.
Métodos De Síntesis
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile can be synthesized using a variety of methods. One common method involves the reaction of 2-(1-pyrrolidinyl)acetic acid with 2-amino-5-chlorobenzonitrile to form a key intermediate. This intermediate is then reacted with 2-oxoindole-3-carbonitrile to produce this compound. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile has been extensively used in scientific research to investigate various cellular signaling pathways. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is involved in many cellular processes, including immune response, inflammation, and cell growth and differentiation.
Propiedades
IUPAC Name |
1-(2-oxo-2-pyrrolidin-1-ylethyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c16-9-12-10-18(14-6-2-1-5-13(12)14)11-15(19)17-7-3-4-8-17/h1-2,5-6,10H,3-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUWGLNNXJUVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)
![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)

![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)
![2-[(4-isopropylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5786535.png)
![3-[4-allyl-5-(benzylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5786543.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)